molecular formula C17H22N2O4S B090885 Dansyl-L-valine CAS No. 1098-50-6

Dansyl-L-valine

Cat. No.: B090885
CAS No.: 1098-50-6
M. Wt: 350.4 g/mol
InChI Key: VULDIKGSZAUMHB-INIZCTEOSA-N
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Description

Dansyl-L-valine, also known as 5-dimethylaminonaphthalene-1-sulfonyl-L-valine, is a derivative of the amino acid valine. It is characterized by the presence of a dansyl group, which is a fluorescent moiety, attached to the amino acid valine. This compound is widely used in biochemical research due to its fluorescent properties, which make it an excellent probe for studying various biological processes.

Mechanism of Action

Target of Action

Dansyl-L-valine is primarily used in the analysis of amino acids . Its primary targets are the free amines present in amino acids . The role of these targets is to react with this compound, yielding dansylated reaction products .

Mode of Action

This compound interacts with its targets through a process known as dansylation . In this process, Dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . During this incubation, free amines react with Dansyl chloride, yielding dansylated reaction products .

Biochemical Pathways

The biochemical pathway affected by this compound is the analysis of amino acids . The downstream effects of this pathway include the creation of dansylated reaction products that are well-retained on reverse-phase columns . This allows for the effective analysis of amino acids in biological samples .

Pharmacokinetics

The process of dansylation, which involves the reaction of this compound with free amines, is known to occur at room temperature in a sodium carbonate buffer . This suggests that the compound may have good stability and reactivity under these conditions.

Result of Action

The result of this compound’s action is the creation of dansylated reaction products . These products are well-retained on reverse-phase columns, allowing for the effective analysis of amino acids .

Action Environment

The action of this compound is influenced by the environment in which it is used. For example, the process of dansylation occurs at room temperature in a sodium carbonate buffer . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

Dansyl-L-valine participates in biochemical reactions by reacting with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . The reactive groups of amino acids and peptides interact with dansyl chloride in their unprotonated form .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For instance, L-valine, the parent compound of this compound, is a powerful stimulator of GLP-1 secretion in rodents and stimulates secretion through ATP-sensitive potassium channels and voltage-gated calcium channels . Additionally, L-valine treatment has been shown to improve cellular mitochondrial function .

Molecular Mechanism

The molecular mechanism of this compound involves the reaction of the dansyl group with the amino group of the valine molecule. This reaction occurs in the unprotonated form of the amino group . The resulting dansylated products are well-retained on reverse-phase columns, making them suitable for further analysis .

Temporal Effects in Laboratory Settings

The dansylation process, which involves the reaction of dansyl chloride with amino acids, is known to occur at room temperature over a period of 60 minutes .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on L-valine, its parent compound, has shown that it can stimulate GLP-1 secretion in rodents .

Metabolic Pathways

This compound is involved in the metabolic pathways of valine. Valine is one of the branched-chain amino acids (BCAAs) and is essential for the synthesis of muscle proteins and the support growth of skeletal muscles .

Transport and Distribution

The parent compound, L-valine, is known to be transported across cell membranes via specific transport proteins .

Subcellular Localization

The dansyl group is known to be fluorescent under UV light, which can aid in the visualization and localization of the compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-L-valine typically involves the reaction of L-valine with dansyl chloride. The process begins with the protection of the amino group of L-valine to prevent unwanted side reactions. This is followed by the reaction with dansyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at room temperature. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dansyl-L-valine undergoes several types of chemical reactions, including:

    Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: The amino acid moiety can undergo oxidation or reduction, altering the properties of the compound.

    Hydrolysis: The compound can be hydrolyzed to release the dansyl group and the free amino acid.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Conducted in acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Yield various dansyl derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Produce oxidized or reduced forms of this compound.

    Hydrolysis: Results in the formation of the free amino acid valine and the dansyl group.

Scientific Research Applications

Dansyl-L-valine is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

    Biochemical Studies: Used as a fluorescent probe to study protein-ligand interactions, enzyme activities, and cellular processes.

    Medical Research: Employed in the development of diagnostic assays and imaging techniques to detect and monitor diseases.

    Chemical Analysis: Utilized in chromatography and mass spectrometry for the quantification and identification of amino acids and peptides.

    Environmental Monitoring: Applied in the detection of hazardous chemicals and pollutants through fluorescence-based sensors.

Comparison with Similar Compounds

Dansyl-L-valine can be compared with other dansylated amino acids, such as Dansyl-L-alanine and Dansyl-L-lysine. While all these compounds share the fluorescent dansyl group, they differ in the amino acid moiety, which affects their properties and applications. This compound is unique due to its specific interaction with valine-binding proteins and its distinct fluorescence characteristics.

List of Similar Compounds

  • Dansyl-L-alanine
  • Dansyl-L-lysine
  • Dansyl-L-methionine
  • Dansyl-L-phenylalanine

These compounds are used in similar applications but offer different advantages based on their specific amino acid components.

Properties

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULDIKGSZAUMHB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547937
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098-50-6
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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